

N-Despropyl Ropinirole as a primary metabolite of Ropinirole

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Compound of Interest

Compound Name: *N-Despropyl Ropinirole*

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N-Despropyl Ropinirole: A Core Metabolite in Focus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

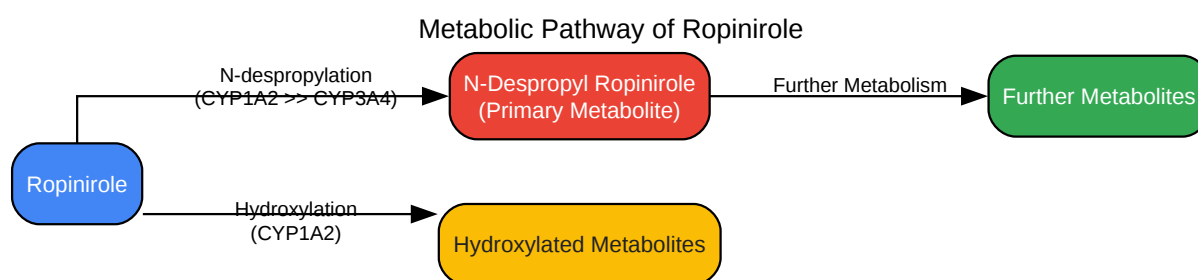
Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for the management of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism. The primary metabolic pathway for Ropinirole is N-despropylation, leading to the formation of its major metabolite, **N-Despropyl Ropinirole**. Understanding the characteristics and formation of this metabolite is crucial for a comprehensive assessment of Ropinirole's disposition, potential drug-drug interactions, and overall clinical pharmacology. This technical guide provides a detailed overview of **N-Despropyl Ropinirole**, encompassing its metabolic generation, relevant quantitative data, and the experimental protocols utilized for its study.

Metabolic Pathway of Ropinirole

Ropinirole undergoes extensive metabolism in the liver, with less than 10% of the administered dose being excreted as the unchanged drug in urine^{[1][2][3]}. The two primary metabolic pathways are N-despropylation and hydroxylation^{[1][4]}. The N-despropylation pathway, which

results in the formation of **N-Despropyl Ropinirole**, is the most significant route of metabolism in humans[5].

The cytochrome P450 enzyme CYP1A2 is the principal enzyme responsible for the N-despropylation of Ropinirole[1][5][6]. While CYP3A4 also contributes to the metabolism of Ropinirole, its role is more prominent at higher, clinically less relevant concentrations[4][7]. **N-Despropyl Ropinirole** is the most abundant metabolite found in urine, accounting for approximately 40% of the administered dose[2][3]. Following its formation, **N-Despropyl Ropinirole** can be further metabolized to other minor metabolites[3].

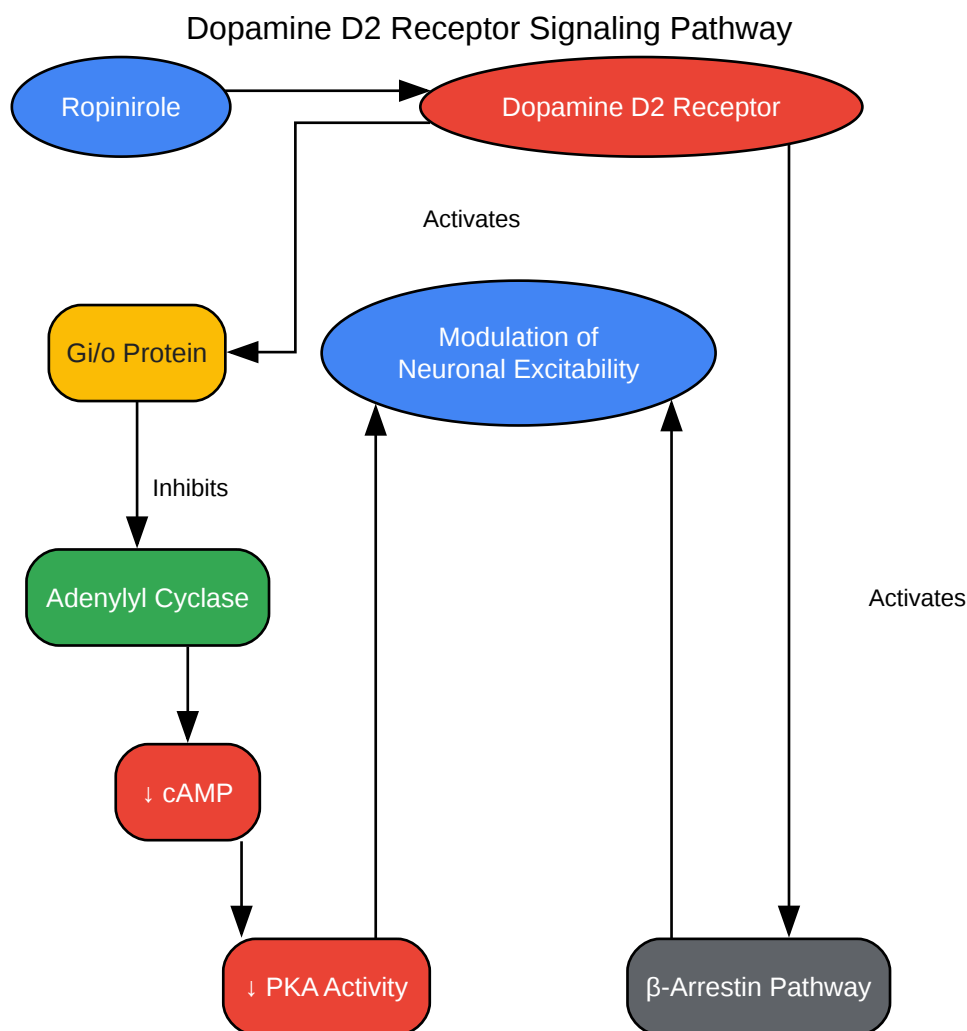


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Caption: Metabolic Pathway of Ropinirole

Dopamine D2 Receptor Signaling Pathway

Ropinirole exerts its therapeutic effects by acting as a dopamine agonist with a high affinity for D2 and D3 dopamine receptors. The binding of Ropinirole to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity. The canonical pathway involves the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Beyond this primary pathway, D2 receptor signaling can also involve β -arrestin-dependent pathways and interactions with other receptor systems, contributing to the diverse physiological effects of dopamine agonists.



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Caption: Dopamine D2 Receptor Signaling Pathway

Quantitative Data

A summary of the key quantitative data related to the metabolism of Ropinirole to **N-Despropyl Ropinirole** and the pharmacokinetic parameters of the parent drug are presented in the tables below.

Table 1: Enzyme Kinetics of Ropinirole Metabolism

Enzyme	Metabolic Pathway	Km (μ M)	Vmax (nmol/h/mg)	Reference
CYP1A2	N-despropylation	34.63	7.83	[7]
CYP3A4	N-despropylation	2700	523.33	[7]
CYP1A2	Hydroxylation	45.87	6.93	[7]

Table 2: Pharmacokinetic Parameters of Ropinirole

Parameter	Value	Reference
Bioavailability	~50%	[5][6]
Half-life ($t_{1/2}$)	~6 hours	[1][5][6]
Volume of Distribution (Vd)	7.5 L/kg	[1]
Plasma Protein Binding	~40%	
Oral Clearance (CL/F)	47 L/hr	[2]

Table 3: Urinary Excretion of Ropinirole and its Metabolites

Compound	Percentage of Administered Dose in Urine	Reference
Unchanged Ropinirole	<10%	[1][3]
N-Despropyl Ropinirole	~40%	[3]
Carboxylic Acid Metabolite	~10%	[3]
Glucuronide of Hydroxy Metabolite	~10%	[3]

Experimental Protocols

The study of Ropinirole metabolism and the quantification of **N-Despropyl Ropinirole** typically involve in vitro and in vivo experiments coupled with advanced analytical techniques.

In Vitro Metabolism of Ropinirole using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of Ropinirole to **N-Despropyl Ropinirole** using human liver microsomes.

1. Materials and Reagents:

- Human Liver Microsomes (HLM)
- Ropinirole hydrochloride
- **N-Despropyl Ropinirole** standard
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN) or other suitable organic solvent for quenching
- Internal standard (for analytical quantification)

2. Incubation Procedure:

- Prepare a stock solution of Ropinirole in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentrations in potassium phosphate buffer.
- Pre-warm a suspension of human liver microsomes (typically 0.2-1 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome suspension.
- Immediately add the Ropinirole solution to the reaction mixture.

- Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
- Collect the supernatant for analysis.

3. Analytical Method:

- The concentration of Ropinirole and the formation of **N-Despropyl Ropinirole** in the supernatant are typically determined by a validated LC-MS/MS method.

Analytical Method: HPLC and LC-MS/MS for Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the separation and quantification of Ropinirole and its metabolites in biological matrices.

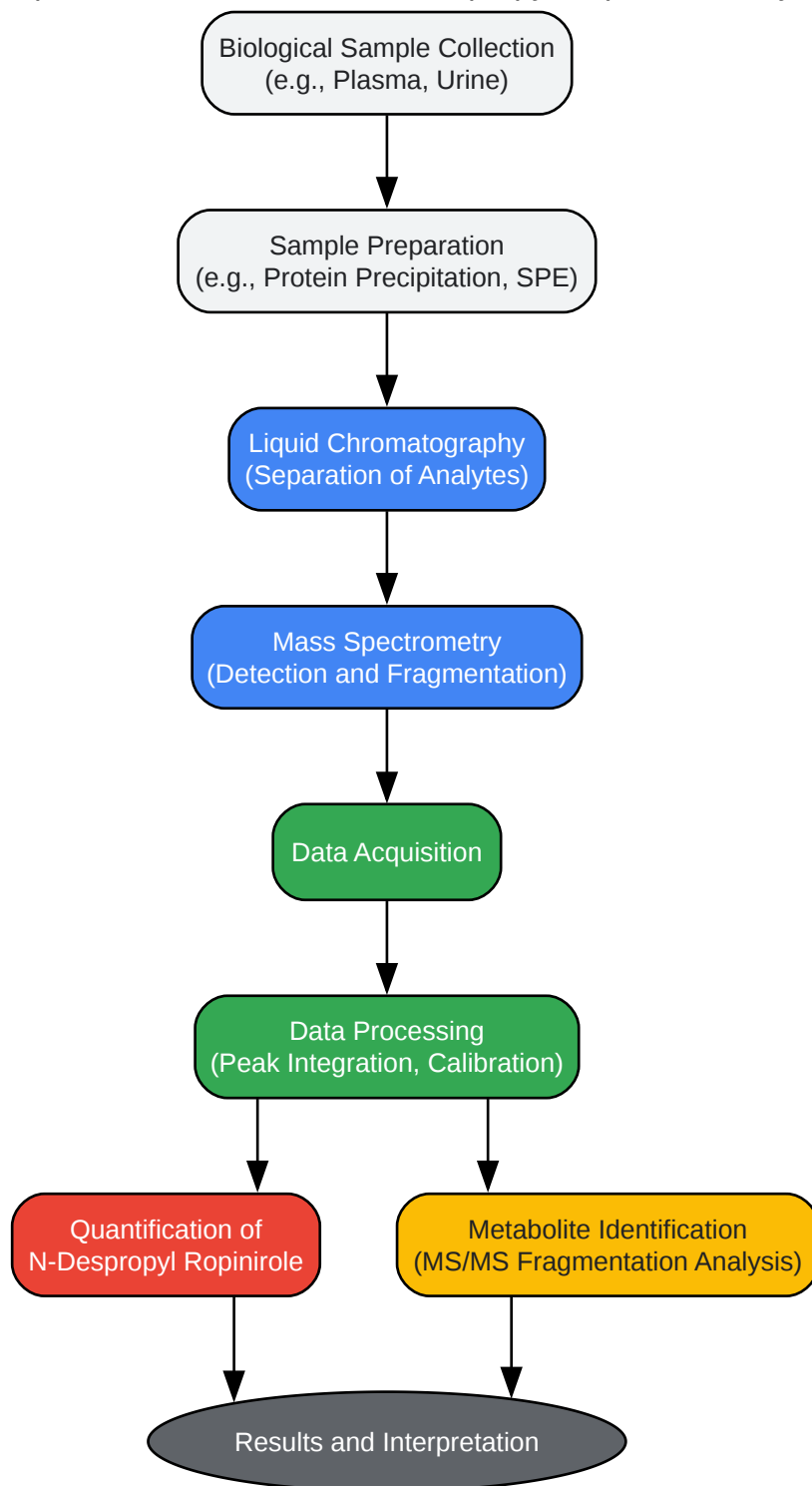
Table 4: Example HPLC and LC-MS/MS Parameters

Parameter	HPLC	LC-MS/MS	Reference
Column	C18 (e.g., 250 x 4.6 mm, 5 µm)	C18 or similar reversed-phase	[8][9]
Mobile Phase	Acetonitrile and a buffer (e.g., 0.05 M glacial acetic acid or phosphate buffer)	Gradient elution with acetonitrile and water containing a modifier (e.g., formic acid or ammonium formate)	[9][10]
Flow Rate	1.0 mL/min	0.2-0.5 mL/min	[9]
Detection	UV at 250 nm	Tandem Mass Spectrometry (e.g., ESI+)	[9][10]
LLOQ	-	20-100 pg/mL in plasma	[10][11]

Experimental Workflow for Metabolite Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of **N-Despropyl Ropinirole** from a biological sample.

Experimental Workflow for N-Despropyl Ropinirole Analysis

[Click to download full resolution via product page](#)**Caption:** Workflow for **N-Despropyl Ropinirole** Analysis

Conclusion

N-Despropyl Ropinirole is the principal metabolite of Ropinirole, formed primarily through CYP1A2-mediated N-despropylation. Its significant presence in urine underscores the importance of this metabolic pathway in the clearance of the parent drug. A thorough understanding of the formation and disposition of **N-Despropyl Ropinirole**, facilitated by the experimental and analytical methodologies outlined in this guide, is essential for drug development professionals and researchers. This knowledge is critical for predicting potential drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of Ropinirole in clinical practice.

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